molecular formula C9H9NO4 B585875 N-(2-Carboxyphenyl)glycine CAS No. 141865-09-0

N-(2-Carboxyphenyl)glycine

Cat. No.: B585875
CAS No.: 141865-09-0
M. Wt: 195.174
InChI Key: ZFOXUSLPVYCCRX-UHFFFAOYSA-N
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Description

N-(2-Carboxyphenyl)glycine: is an organic compound that belongs to the class of aminobenzoic acids. It is characterized by the presence of a carboxymethyl group attached to the nitrogen atom of anthranilic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Carboxyphenyl)glycine typically involves the reaction of anthranilic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of anthranilic acid attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound. The reaction conditions generally include stirring the reactants in an aqueous medium at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(2-Carboxyphenyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Chemistry: N-(2-Carboxyphenyl)glycine is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the synthesis of biologically active molecules .

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also utilized in the formulation of specialty chemicals and additives .

Mechanism of Action

The mechanism of action of N-(2-Carboxyphenyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity, inhibit microbial growth, or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carboxymethyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(carboxymethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUXPMVQAZLJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060609
Record name Benzoic acid, 2-[(carboxymethyl)amino]-
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

612-42-0
Record name N-(2-Carboxyphenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-((carboxymethyl)amino)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Carboxymethyl)anthranilic acid
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Record name Benzoic acid, 2-[(carboxymethyl)amino]-
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Record name Benzoic acid, 2-[(carboxymethyl)amino]-
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Record name N-(carboxymethyl)anthranilic acid
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